molecular formula C29H30N2O4 B2774750 (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide CAS No. 1022237-85-9

(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide

Cat. No.: B2774750
CAS No.: 1022237-85-9
M. Wt: 470.569
InChI Key: DBTUDDFKJNGWDX-UHFFFAOYSA-N
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Description

(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-benzamide is a useful research compound. Its molecular formula is C29H30N2O4 and its molecular weight is 470.569. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of multiple functional groups

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . The presence of the dimethoxyphenyl and benzamide groups suggest potential interactions with proteins or enzymes that recognize these structures .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the structural complexity of the compound, it is likely that it could interact with multiple pathways

Pharmacokinetics

The presence of the dimethoxyphenyl and benzamide groups suggest that the compound may have good oral bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s potential interaction with multiple targets and pathways, it is likely that it could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the environment, as certain functional groups in the compound may undergo protonation or deprotonation . The compound’s efficacy could also be influenced by the presence of other molecules that compete for the same targets .

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethylimino]-2-hydroxy-N,4-diphenylcyclohexene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O4/c1-34-26-14-13-20(17-27(26)35-2)15-16-30-24-18-22(21-9-5-3-6-10-21)19-25(32)28(24)29(33)31-23-11-7-4-8-12-23/h3-14,17,22,32H,15-16,18-19H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOVFNXZPHSROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C2CC(CC(=C2C(=O)NC3=CC=CC=C3)O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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